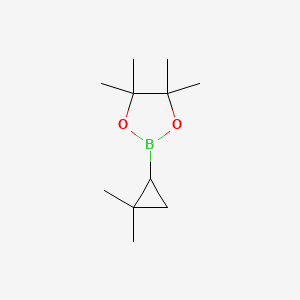
3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanamide” is a derivative of 1,2,4-triazole . The 1,2,4-triazole ring is a heterocyclic compound containing three nitrogen atoms, which is one of the most important active pharmaceutical scaffolds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, 1,2,4-triazole derivatives were synthesized from commercially available reagents via a one-step reaction . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanamide” can be analyzed using various spectroscopic techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Direcciones Futuras
The future directions for the research on “3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanamide” could include further investigation of its potential therapeutic applications, particularly in the field of cancer treatment . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanamide involves the reaction of 4,5-dimethyl-4H-1,2,4-triazole with propionyl chloride followed by reduction of the resulting product with sodium borohydride.", "Starting Materials": [ "4,5-dimethyl-4H-1,2,4-triazole", "propionyl chloride", "sodium borohydride", "anhydrous tetrahydrofuran", "anhydrous diethyl ether", "anhydrous sodium sulfate" ], "Reaction": [ "To a solution of 4,5-dimethyl-4H-1,2,4-triazole (1.0 g, 8.5 mmol) in anhydrous tetrahydrofuran (10 mL) at 0°C, propionyl chloride (1.2 mL, 12.0 mmol) is added dropwise over 10 minutes.", "The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 12 hours.", "The solvent is removed under reduced pressure and the residue is dissolved in anhydrous diethyl ether (20 mL).", "The solution is washed with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "The resulting product is dissolved in anhydrous tetrahydrofuran (10 mL) and sodium borohydride (0.5 g, 13.2 mmol) is added in small portions over 10 minutes at 0°C.", "The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 12 hours.", "The solvent is removed under reduced pressure and the residue is purified by column chromatography to afford the desired product, 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanamide, as a white solid (yield: 70%)." ] } | |
Número CAS |
2253630-99-6 |
Nombre del producto |
3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanamide |
Fórmula molecular |
C7H12N4O |
Peso molecular |
168.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



